molecular formula C20H27NO2 B4193083 N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide

N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide

Cat. No. B4193083
M. Wt: 313.4 g/mol
InChI Key: GPJPUNIOILZJGT-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide, also known as ADB-FUBINACA, is a synthetic cannabinoid that was first identified in 2013. It has gained popularity in the research community due to its potent and long-lasting effects on the cannabinoid receptors in the brain.

Mechanism of Action

N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide acts on the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain, appetite, and mood. N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of the drug.
Biochemical and Physiological Effects:
N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide has been found to have potent effects on the brain and body. It has been shown to cause a range of physiological and biochemical effects, including increased heart rate, blood pressure, and body temperature. It has also been found to affect memory, attention, and motor coordination. N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide has been linked to cases of acute kidney injury and liver failure in some users.

Advantages and Limitations for Lab Experiments

N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide has several advantages for use in lab experiments. It is a potent and long-lasting synthetic cannabinoid that can be used to study the effects of cannabinoids on the brain. It is also relatively easy to synthesize and can be produced in large quantities. However, there are also several limitations to its use. N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide has been found to be highly addictive and can cause adverse effects on the brain and body. It is also illegal in many countries and may be difficult to obtain for research purposes.

Future Directions

There are several future directions for research on N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide. One area of interest is the development of new synthetic cannabinoids that have fewer adverse effects on the brain and body. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and body. This research could help to inform public health policies and prevent the harmful effects of synthetic cannabinoids on society.
Conclusion:
In conclusion, N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide is a potent and long-lasting synthetic cannabinoid that has gained popularity in the research community. It has been used to study the effects of cannabinoids on the brain and has several advantages and limitations for use in lab experiments. There are several future directions for research on N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide, including the development of new synthetic cannabinoids and the study of the long-term effects of synthetic cannabinoids on the brain and body.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain. It has been found to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide has been used to study the effects of synthetic cannabinoids on memory, anxiety, and addiction.

properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-14-2-4-18(5-3-14)19(22)21-6-7-23-20-11-15-8-16(12-20)10-17(9-15)13-20/h2-5,15-17H,6-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJPUNIOILZJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCOC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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